molecular formula C11H15N3O3 B8667903 N,N-diethyl-2-methyl-5-nitronicotinamide CAS No. 59290-10-7

N,N-diethyl-2-methyl-5-nitronicotinamide

Cat. No.: B8667903
CAS No.: 59290-10-7
M. Wt: 237.25 g/mol
InChI Key: GHJKDCDGBSTHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-methyl-5-nitronicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a methyl group at position 2, a nitro group at position 5, and a diethylamide group at position 2.

Properties

CAS No.

59290-10-7

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N,N-diethyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O3/c1-4-13(5-2)11(15)10-6-9(14(16)17)7-12-8(10)3/h6-7H,4-5H2,1-3H3

InChI Key

GHJKDCDGBSTHHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methyl-5-nitronicotinamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methyl-5-nitropyridine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methyl-5-nitronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-methyl-5-nitronicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-5-nitronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N,N-Diethyl-5-nitropyridin-2-amine
  • Structure : Pyridine ring with a nitro group at position 5 and a diethylamine group at position 2.
  • Key Differences : Lacks the methyl group at position 2 and the carboxamide moiety present in the target compound.
  • The diethylamine group may enhance solubility compared to primary amines .
(b) 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide
  • Structure: Benzamide core with nitro (position 2) and dimethylamino (position 5) groups.
  • Key Differences: Benzene ring instead of pyridine; dimethylamino and nitro groups are para to each other.
  • Implications: The benzene ring lacks the heteroatom-induced polarity of pyridine, affecting electronic properties.
(c) Methyl 2-Amino-5-nitronicotinate
  • Structure: Pyridine-3-carboxylate ester with amino (position 2) and nitro (position 5) groups.
  • Key Differences: Ester group instead of diethylamide; amino group instead of methyl.
  • Implications: The amino group increases hydrogen-bonding capacity, influencing solubility and intermolecular interactions. The ester moiety may confer metabolic instability compared to the amide in the target compound .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
N,N-Diethyl-2-methyl-5-nitronicotinamide (Target) C₁₁H₁₅N₃O₃ ~237.26 (calculated) 2-methyl, 5-nitro, 3-diethylamide High lipophilicity; potential CNS activity
N,N-Diethyl-5-nitropyridin-2-amine C₉H₁₃N₃O₂ 195.22 5-nitro, 2-diethylamine Moderate solubility; reactive nitro group
5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide C₁₁H₁₅N₃O₃ 237.26 2-nitro, 5-dimethylamino, benzamide Cytotoxic potential; planar aromatic system
Methyl 2-Amino-5-nitronicotinate C₇H₇N₃O₄ 197.15 2-amino, 5-nitro, ester Polar; prone to hydrolysis

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